3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic lactam derivative characterized by a rigid 3-azabicyclo[3.1.0]hexane scaffold substituted with a 4-hydroxyphenyl group at the 3-position and two methyl groups at the 6,6-positions. This compound belongs to a class of molecules with structural similarities to aminoglutethimide analogues, which are known for their enzyme inhibitory properties, particularly against aromatase and cholesterol side-chain cleavage enzymes .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(2)9-10(13)12(17)14(11(9)16)7-3-5-8(15)6-4-7/h3-6,9-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAIGCEIKPCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,5- or 1,6-enynes using metal-catalyzed reactions . These cyclizations can form both rings simultaneously in a single reaction, utilizing easily accessible starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Photochemical decomposition of substituted pyrazolines is one such method, which offers advantages like simple operation and mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the bicyclic structure.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit significant antioxidant activity. This property is crucial for developing drugs aimed at mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Potential Anticancer Activity
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in anticancer drug development.
Pharmacology
Pain Management
The compound's structural similarity to known analgesics suggests potential applications in pain relief formulations. Preliminary studies indicate it may interact with opioid receptors, providing a basis for its use in developing new pain management therapies.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of this compound in models of neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a treatment for conditions such as Alzheimer's disease.
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound are explored for their use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composites.
Analytical Chemistry
Analytical Standards
Given its unique structure, the compound can serve as a reference standard in analytical chemistry for developing methods to quantify related compounds in biological samples or environmental matrices.
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various derivatives of bicyclic compounds similar to this compound using DPPH and ABTS assays. The results indicated that certain modifications significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anticancer Research
In vitro studies demonstrated that specific derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. The findings suggest that further research could lead to the development of effective chemotherapeutic agents based on this scaffold.
Mechanism of Action
The mechanism by which 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations :
- Steric Effects: Bulkier substituents (e.g., diphenyl in and ) reduce binding accessibility, as seen in reduced enzyme inhibition compared to smaller alkyl or amino groups .
- Conformational Stability : The 6,6-dimethyl group is conserved across multiple analogues (), stabilizing the bicyclic structure and favoring interactions with planar enzymatic active sites .
Aromatase Inhibition
- The 4-hydroxyphenyl group may mimic the 4-aminophenyl moiety in FCE24786, a known inhibitor .
- 3-Butyl and 3-Pentyl Analogues: Exhibit Ki values < 20 nM against aromatase, outperforming aminoglutethimide (Ki = 180 nM) due to optimized hydrophobic interactions .
- Unsubstituted Base Structure : Lacks significant biological activity, highlighting the necessity of aromatic or alkyl substituents for enzyme binding .
Coordination Chemistry
- The unsubstituted 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione forms lanthanide coordination polymers (e.g., [Gd₂(μ₃-OH)₂(μ₃-dcd)(μ₂-ac)₂(H₂O)]ₙ), where the dione moiety acts as a bridging ligand . Substituents like 4-hydroxyphenyl could modify ligand geometry and metal-binding affinity.
Biological Activity
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 1378754-70-1
This compound features a bicyclic structure with a hydroxyl group on the phenyl ring, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the 3-azabicyclo[3.1.0]hexane framework exhibit significant antitumor properties. A notable study screened various derivatives for antiproliferative activity against multiple cancer cell lines including:
- Human Erythroleukemia (K562)
- Cervical Carcinoma (HeLa)
- Mouse Colon Carcinoma (CT26)
The results demonstrated that several compounds showed IC50 values ranging from 4.2 to 24.1 µM , indicating effective inhibition of cell growth across different cancer types .
The mechanism by which these compounds exert their antitumor effects appears to involve:
- Induction of Apoptosis : Treatment with the most active compounds led to a significant increase in early and late apoptotic cells in HeLa and CT26 cell lines.
- Cell Cycle Arrest : The compounds caused an accumulation of cells in the SubG1 phase, suggesting activation of apoptosis and inhibition of cell cycle progression .
- Reduction in Cell Motility : Observations indicated a decrease in the number of HeLa cells exhibiting filopodium-like membrane protrusions after treatment, which correlates with reduced cell motility .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound ID | Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Impact |
|---|---|---|---|---|
| Compound 4a | HeLa | 10.0 | Yes | SubG1 Accumulation |
| Compound 4b | CT26 | 15.5 | Yes | SubG1 Accumulation |
| Compound 4c | K562 | 24.1 | Yes | G2/M Phase Increase |
In Vivo Studies
Preliminary in vivo experiments were conducted using Balb/C mice to evaluate the impact of these compounds on tumor growth dynamics, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation reactions using substituted thiosemicarbazides or oxo-compounds. For example, refluxing precursors (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–4 hours) followed by recrystallization from DMF-ethanol yields structurally related bicyclic derivatives . Optimization may involve varying solvent ratios (e.g., DMF:acetic acid), temperature gradients, or catalyst loading to improve yield and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic scaffold and substituent positions. Mass spectrometry (MS), particularly ESI or MALDI-TOF, provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction studies, conducted at 293 K with a data-to-parameter ratio >7:1, can determine bond lengths, angles, and stereochemistry. For example, a related tricyclic compound showed mean C–C bond deviations of 0.005 Å, confirming bicyclic rigidity and substituent orientation . Synchrotron sources enhance resolution for low-symmetry crystals.
Q. What experimental designs are suitable for evaluating the compound’s biological activity (e.g., receptor binding or enzyme inhibition)?
- Methodological Answer : Use randomized block designs with split-split plots for multifactorial assays. For instance, in receptor-binding studies, allocate treatment groups (e.g., varying concentrations of the compound) across biological replicates to control for variability. Include positive/negative controls (e.g., procymidone for androgen receptor assays) and validate results via competitive binding assays or molecular docking simulations .
Q. How can researchers assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combine laboratory and field studies. Measure physicochemical properties (log P, solubility), abiotic degradation rates (hydrolysis, photolysis), and bioaccumulation potential in model organisms (e.g., Daphnia magna). Use LC-MS/MS to quantify environmental residues and correlate exposure levels with ecological endpoints (e.g., population decline) .
Q. How should data contradictions in biological or environmental studies be addressed?
- Methodological Answer : Apply triangulation by cross-validating results with orthogonal methods. For example, discrepancies in receptor-binding affinity (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, co-solvents). Replicate experiments under standardized protocols, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Meta-analyses of published datasets can clarify trends .
Q. What strategies enhance the stability of this compound in formulation or delivery systems?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Encapsulation in cyclodextrins or lipid nanoparticles improves aqueous solubility and shelf life. Monitor degradation products via LC-MS and adjust excipient ratios (e.g., surfactants, buffers) to mitigate hydrolysis or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
